tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate
Description
tert-Butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate (CAS: 2306265-51-8) is a bicyclic heterocyclic compound featuring a thiazole ring fused with a partially saturated pyridine ring. The molecular formula is C₁₂H₁₇ClN₂O₂S, with a molecular weight of approximately 288.83 g/mol. Its structure includes a reactive chloromethyl (-CH₂Cl) substituent at the 2-position of the thiazole ring and a tert-butyl ester group at the 5-position, which enhances stability during synthetic processes .
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for introducing alkylating groups or facilitating further functionalization. For instance, bromo-substituted analogs (CAS: 365996-06-1) could undergo halogen exchange, while amino derivatives (CAS: 365996-10-7) might be modified via diazotization or Sandmeyer reactions .
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-12(2,3)17-11(16)15-5-4-8-9(7-15)18-10(6-13)14-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJJZSYMQJKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyridine core, followed by functionalization to introduce the chloromethyl and tert-butyl ester groups.
Formation of the Thiazolopyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thioamide under acidic conditions to form the thiazole ring fused to the pyridine ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, typically using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed on the ester group to yield the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Alcohols from the reduction of the ester group.
Hydrolysis Products: Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure may interact with biological targets, such as enzymes or receptors, leading to the discovery of new drugs for treating diseases like cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its reactivity and functional groups make it suitable for creating new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The thiazole and pyridine rings can participate in π-π interactions and hydrogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Insights:
Reactivity: The chloromethyl derivative exhibits high electrophilicity, making it suitable for alkylation reactions (e.g., forming covalent bonds with nucleophiles like amines or thiols) . The bromo analog (CAS: 365996-06-1) is pivotal in transition-metal-catalyzed reactions, such as cross-coupling, due to the favorable leaving-group ability of bromide . The amino substituent (CAS: 365996-10-7) enables conjugation with carboxylic acids or activated carbonyls, commonly used in prodrug design or linker chemistry .
Stability :
- Chloro- and bromo-substituted compounds are moisture-sensitive and typically stored under inert conditions. The tert-butyl ester group enhances hydrolytic stability across all analogs .
- The unsubstituted derivative (CAS: 165948-24-3) is the most stable, serving as a scaffold for introducing tailored functional groups .
Applications: The chloromethyl derivative is integral in synthesizing PROTACs (Proteolysis-Targeting Chimeras), as seen in compound NGF1 (), which targets oxysterol metabolism . Bromo-substituted analogs are utilized in synthesizing kinase inhibitors or fluorescent probes via cross-coupling . Amino derivatives are employed in peptide mimetics or covalent inhibitor design .
Safety: Chloromethyl and bromo compounds are classified as irritants and require handling in fume hoods with personal protective equipment. The amino analog poses lower acute toxicity but may oxidize under ambient conditions .
Biological Activity
The compound tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate (CAS No. 2306265-51-8) is a heterocyclic compound characterized by its unique thiazolo-pyridine core and various substituents, including a tert-butyl group and a chloromethyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C₁₂H₁₇ClN₂O₂S
- Molecular Weight : 288.79 g/mol
- Boiling Point : 390.7 ± 42.0 °C (predicted)
- Density : 1.284 ± 0.06 g/cm³ (predicted)
- pKa : 2.25 ± 0.20 (predicted)
Structural Characteristics
The presence of the chloromethyl group is significant as it enhances the compound's reactivity towards nucleophiles, potentially influencing its biological interactions and activity .
Pharmacological Effects
Recent studies have indicated that compounds with similar thiazolo-pyridine structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Research has shown that substituted thiazolo-pyridine derivatives can suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For instance, compounds structurally related to this compound have demonstrated notable in vitro COX-2 inhibition with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Compounds with similar structural motifs have also been assessed for their antimicrobial properties. Studies reveal that derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain thiazolo-pyridine derivatives showed minimum inhibitory concentrations (MICs) that rivaled established antibiotics .
Anticancer Potential
The thiazolo-pyridine scaffold is of interest in cancer research due to its potential to inhibit tumor growth. Preliminary data suggest that compounds within this class may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the thiazolo-pyridine core can significantly affect the biological activity of the compounds. For instance:
- Electron-donating groups such as alkyl or aryl substituents enhance anti-inflammatory activity.
- The presence of halogenated groups like chloromethyl increases reactivity and may improve antimicrobial efficacy .
Case Study 1: Anti-inflammatory Activity Assessment
In a study evaluating the anti-inflammatory effects of several thiazolo-pyridine derivatives, the compound this compound was tested in carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema comparable to indomethacin, with an ED₅₀ value calculated at approximately 9.17 μM .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolo-pyridine derivatives against various bacterial strains. The study reported that derivatives similar to this compound exhibited MIC values as low as 2 μg/ml against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate with high yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the chloromethylation agent (e.g., chloromethyl methyl ether). Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR for functional group analysis, IR for carbonyl and C-Cl bond verification) with X-ray crystallography. Single-crystal X-ray diffraction (as demonstrated for structurally analogous pyrazolo-pyridine derivatives) provides definitive confirmation of the bicyclic thiazole-pyridine scaffold and substituent positions .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as the Boc (tert-butoxycarbonyl) group is susceptible to acidic hydrolysis. Regularly assess stability via NMR to detect decomposition (e.g., loss of Boc group or chloromethyl hydrolysis) .
Advanced Research Questions
Q. How can the reactivity of the chloromethyl group be systematically investigated for nucleophilic substitution reactions?
- Methodological Answer : Design experiments using diverse nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents like DMF, catalytic bases like K₂CO₃). Monitor reaction kinetics via LC-MS and isolate products using preparative HPLC. Compare leaving-group efficiency (e.g., Cl vs. Br in analogous compounds) using DFT calculations to rationalize observed reactivity trends .
Q. How to resolve contradictions in kinetic data when varying solvent polarity for reactions involving this compound?
- Methodological Answer : Perform controlled replicate experiments under identical conditions to isolate solvent effects. Use multivariate analysis (e.g., principal component analysis) to correlate solvent parameters (dielectric constant, hydrogen-bonding capacity) with reaction rates. Validate findings with computational solvent modeling (COSMO-RS) to identify hidden variables (e.g., solvent impurities) .
Q. What strategies can evaluate this compound’s utility as a precursor for heterocyclic ring-expansion reactions?
- Methodological Answer : Test ring-expansion via [3+2] cycloaddition or photochemical methods. For example, react the thiazolo-pyridine core with diazo compounds to form fused heterocycles. Characterize intermediates using in-situ IR and high-resolution mass spectrometry. Compare results with structurally related thiazolo[5,4-c]pyridine derivatives to assess generality .
Data Contradiction Analysis
- Example Scenario : Discrepancies in reported yields for chloromethylation reactions.
- Resolution : Cross-validate reaction setups (e.g., purity of starting materials, inert atmosphere integrity). Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, catalyst loading). Compare with analogous syntheses (e.g., pyridine-thiazole hybrids) to contextualize yield variability .
Safety and Handling in Advanced Research
- Advanced Protocols : For air-sensitive reactions (e.g., Grignard additions), use Schlenk-line techniques with rigorous drying of solvents (molecular sieves). Implement in-situ monitoring (ReactIR) to minimize exposure during exothermic steps. Reference safety protocols from structurally similar carbamate and pyridine derivatives for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
